![molecular formula C20H20F3N3O3 B2850283 4-[4-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)phenyl]morpholine CAS No. 2380172-08-5](/img/structure/B2850283.png)
4-[4-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)phenyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)phenyl]morpholine is a complex organic compound that belongs to the class of azetidinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)phenyl]morpholine typically involves multiple steps, including the formation of the azetidinone ring and the introduction of the morpholine and trifluoromethyl groups. One common synthetic route involves the following steps:
Formation of the Azetidinone Ring: This step involves the cyclization of a suitable precursor to form the azetidinone ring.
Introduction of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)phenyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-[4-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)phenyl]morpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[4-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)phenyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Morpholin-4-yl-phenylamino)-1-(2-trifluoromethyl-phenyl)-pyrrolidine-2,5-dione: Similar in structure but with a pyrrolidine ring instead of an azetidinone ring.
4-(2-Pyridin-3-yl-6-[3-(trifluoromethyl)phenyl]pyrimidin-4-yl)morpholine: Contains a pyrimidine ring and a morpholine group.
Uniqueness
4-[4-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)phenyl]morpholine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
(4-morpholin-4-ylphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3/c21-20(22,23)18-11-16(5-6-24-18)29-17-12-26(13-17)19(27)14-1-3-15(4-2-14)25-7-9-28-10-8-25/h1-6,11,17H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGRGVQFIZIZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)N3CC(C3)OC4=CC(=NC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
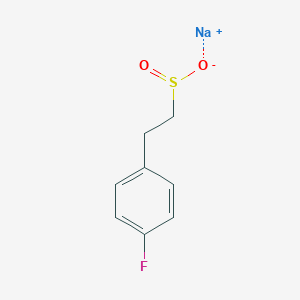
![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-3-carboxamide](/img/structure/B2850204.png)
![3-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B2850205.png)
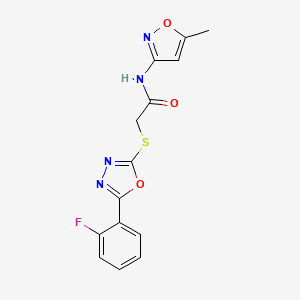


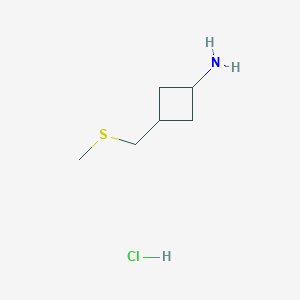
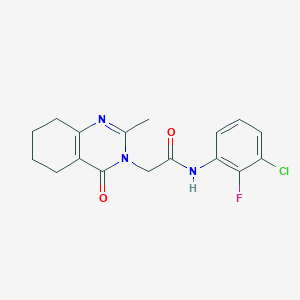
![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2850212.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2850214.png)
![methyl 2-amino-6-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2850215.png)
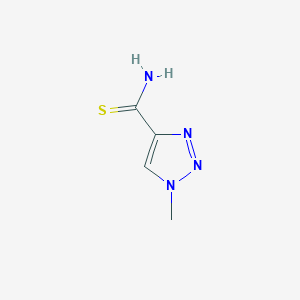
![ethyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2850220.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B2850223.png)
